Norepinephrine bitartrate salt

Catalog No.
S537494
CAS No.
3414-63-9
M.F
C12H17NO9
M. Wt
319.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norepinephrine bitartrate salt

CAS Number

3414-63-9

Product Name

Norepinephrine bitartrate salt

IUPAC Name

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C12H17NO9

Molecular Weight

319.26 g/mol

InChI

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

WNPNNLQNNJQYFA-LREBCSMRSA-N

SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)[O-])O)(C(=O)[O-])O

Solubility

Soluble in DMSO

Synonyms

Arterenol bitartrate, Norepinephrine bitartrate salt

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C(CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Description

The exact mass of the compound Norepinephrine bitartrate salt is 319.0903 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Investigating Cellular Signaling:

Norepinephrine is a neurotransmitter that plays a crucial role in the nervous system. Norepinephrine bitartrate salt allows scientists to study how norepinephrine interacts with cells and triggers specific responses. For instance, researchers can use it to analyze the signaling pathways involved in the up-regulation of monocarboxylate transporter 2 (MCT2) expression in cultured cortical neurons [1]. This helps understand how cells take up nutrients and function.

Source

[1] L-(-)-Norepinephrine (+)-bitartrate salt monohydrate, >=99%, solid - Scientific Laboratory Supplies (Ireland) Ltd

Studying Bacterial Responses:

Norepinephrine bitartrate salt can be used to investigate how bacteria respond to this neurotransmitter. Research has explored the response of gram-negative and gram-positive bacteria to norepinephrine, providing insights into potential interactions between the nervous system and bacterial communities [1]. This knowledge can be valuable in understanding gut health and the role of the microbiome.

Source

[1] L-(-)-Norepinephrine (+)-bitartrate salt monohydrate, >=99%, solid - Scientific Laboratory Supplies (Ireland) Ltd

Examining Hormonal Effects:

Norepinephrine, a hormone released by the adrenal glands, can influence various physiological processes. Scientists can utilize norepinephrine bitartrate salt to study the effects of this hormone on different organs or systems. For example, research has investigated the roles of peripheral hormones, including norepinephrine, on the thyroid activity of turtles [1]. This can contribute to a broader understanding of hormonal regulation in animals.

Source

[1] L-(-)-Norepinephrine (+)-bitartrate salt monohydrate, >=99%, solid - Scientific Laboratory Supplies (Ireland) Ltd

Norepinephrine bitartrate salt is a chemical compound that serves as a neurotransmitter and hormone in the human body. It is derived from norepinephrine, which is an important catecholamine involved in the body's response to stress. The bitartrate salt form enhances its stability and solubility, making it suitable for various applications in research and clinical settings. The molecular formula for norepinephrine bitartrate salt is C₁₂H₁₇NO₉, and its CAS number is 3414-63-9 .

Norepinephrine bitartrate acts by mimicking the effects of natural norepinephrine in the body. It binds to alpha and beta-adrenergic receptors on cells, triggering various physiological responses [2].

  • Alpha-adrenergic receptors: Activation leads to vasoconstriction (narrowing of blood vessels), increased blood pressure, and relaxation of smooth muscle in some organs [4].
  • Beta-adrenergic receptors: Activation can increase heart rate, contractility of the heart muscle, and blood sugar levels [4].

The specific effects of norepinephrine bitartrate depend on the type of receptor it interacts with and the target tissue [2].

Norepinephrine bitartrate can be a hazardous compound if not handled properly.

  • Toxicity: High doses can cause significant side effects such as hypertension, tachycardia (rapid heart rate), arrhythmias, anxiety, and headaches [6].
  • Carcinogenicity: No data available on the carcinogenicity of norepinephrine bitartrate specifically. However, prolonged exposure to high concentrations of norepinephrine might be linked to an increased risk of certain cancers [7].
  • Flammability: Not flammable [1].
  • Reactivity: Can react with strong acids and bases, causing decomposition [1].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling norepinephrine bitartrate.
  • Work in a well-ventilated area.
  • Dispose of waste according to relevant safety regulations.

Data Source:

  • [Sigma-Aldrich. L- (-)-Norepinephrine = 99% , solid. ]
  • [National Cancer Institute. Nore
Typical of catecholamines. It can undergo oxidation, leading to the formation of various metabolites. In biological systems, norepinephrine acts primarily as an agonist at adrenergic receptors, facilitating vasoconstriction and influencing neurotransmission. The compound can also engage in enzymatic reactions mediated by monoamine oxidase and catechol-O-methyltransferase, which are crucial for its degradation .

Norepinephrine bitartrate salt exhibits significant biological activity, primarily functioning as an alpha and beta adrenergic agonist. This activity plays a critical role in the fight-or-flight response by increasing heart rate, blood pressure, and blood flow to muscles while decreasing blood flow to non-essential systems. It also has implications in mood regulation and cognitive functions due to its effects on neurotransmission in the central nervous system .

The synthesis of norepinephrine bitartrate salt typically involves the reaction of norepinephrine with tartaric acid to form the salt. This process can be carried out under controlled conditions to ensure high purity and yield. Various methods have been developed to synthesize norepinephrine itself, including enzymatic methods using tyrosine hydroxylase or chemical synthesis starting from simpler aromatic compounds .

Norepinephrine bitartrate salt is utilized in various fields:

  • Pharmaceuticals: It is used in formulations for treating conditions such as hypotension and cardiac arrest.
  • Research: The compound serves as a tool for studying adrenergic signaling pathways and neurochemical interactions.
  • Clinical: Norepinephrine bitartrate salt is administered during surgeries or critical care situations to manage blood pressure effectively .

Studies have shown that norepinephrine bitartrate salt interacts with various receptors in the body, particularly adrenergic receptors. Its interactions can influence cardiovascular responses, modulate neurotransmitter release, and affect metabolic processes. Research indicates that it may also interact with other neurotransmitter systems, including serotonin and dopamine pathways, highlighting its complex role in neuropharmacology .

Several compounds are similar to norepinephrine bitartrate salt in structure and function. Here are some notable examples:

Compound NameChemical StructurePrimary Use
EpinephrineC₉H₁₃NO₃Emergency treatment for anaphylaxis
DopamineC₈H₁₁NO₂Treatment of Parkinson's disease
PhenylephrineC₉H₁₃NO₂Nasal decongestant
IsoproterenolC₁₃H₁₉NO₃Bronchodilator

Uniqueness: Norepinephrine bitartrate salt is distinct due to its specific role as both a neurotransmitter and a hormone, influencing cardiovascular function and stress responses more directly than some of its counterparts like phenylephrine or dopamine, which have more specialized roles .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

8

Exact Mass

319.09033112 g/mol

Monoisotopic Mass

319.09033112 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Shen H, Qu F, Xia Y, Jiang X. Straightforward and Ultrastable Surface Modification of Microfluidic Chips with Norepinephrine Bitartrate Improves Performance in Immunoassays. Anal Chem. 2018 Mar 20;90(6):3697-3702. doi: 10.1021/acs.analchem.7b05186. Epub 2018 Mar 2. PubMed PMID: 29478312.
2: Mody V, Shah S, Patel J, Thomas MC. Compatibility of Norepinephrine Bitartrate with Levofloxacin and Moxifloxacin During Simulated Y-site Administration. Int J Pharm Compd. 2016 May-Jun;20(3):236-238. PubMed PMID: 28333664.

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